molecular formula C8H6ClNO4 B15297690 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid

2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid

Cat. No.: B15297690
M. Wt: 215.59 g/mol
InChI Key: ZJIOZUMYUXLRMX-UHFFFAOYSA-N
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Description

2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by esterification and carboxylation reactions. One common method involves the chlorination of 2-methylpyridine to form 2-chloro-6-methylpyridine, which is then subjected to esterification with methanol and subsequent carboxylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with other alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification and Hydrolysis: Acidic or basic conditions can be used for esterification and hydrolysis reactions, with reagents such as sulfuric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Esterification and Hydrolysis: Products include different esters or the corresponding carboxylic acid.

    Oxidation and Reduction: Products include oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

    Medicine: The compound may be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-3-carboxylic acid: A similar compound with a methyl group instead of a methoxycarbonyl group.

    2-Chloro-6-methoxypyridine-4-carboxylate: Another derivative with a different substitution pattern on the pyridine ring.

Uniqueness

2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group can participate in various reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-6-methoxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClNO4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H,11,12)

InChI Key

ZJIOZUMYUXLRMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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